

Spectroscopic Profile of (S)-2-Phenylpropanal: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the chiral aldehyde, **(S)-2-Phenylpropanal**. The document outlines key Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data in clearly structured tables, accompanied by detailed experimental protocols for data acquisition. A workflow diagram created using Graphviz illustrates the general process of spectroscopic analysis for organic compounds.

Spectroscopic Data

The following tables summarize the quantitative ¹H NMR, ¹³C NMR, and IR spectroscopic data for **(S)-2-Phenylpropanal**.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for (S)-2-Phenylpropanal



Chemical Shift (δ)	Multiplicity	Coupling Constant (J) Hz	Assignment
9.68	d	1.2	СНО
7.35 - 7.20	m	-	Ar-H
3.65	q	7.0	СН
1.45	d	7.0	СНз

Note: Spectra are typically recorded in deuterated chloroform (CDCl₃) at room temperature.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: 13C NMR Spectroscopic Data for (S)-2-Phenylpropanal

Chemical Shift (δ) ppm	Assignment
200.5	C=O (Aldehyde)
138.9	Ar-C (quaternary)
129.1	Ar-CH
128.0	Ar-CH
127.5	Ar-CH
56.5	СН
14.8	CH₃

Note: Spectra are typically recorded in deuterated chloroform (CDCl₃).

Infrared (IR) Spectroscopy

Table 3: Key Infrared (IR) Absorption Bands for (S)-2-Phenylpropanal



Wavenumber (cm ^{−1})	Intensity	Functional Group Assignment
~3060, ~3030	Medium	Aromatic C-H stretch
~2980, ~2930	Medium	Aliphatic C-H stretch
~2820, ~2720	Medium	Aldehyde C-H stretch (Fermi doublet)
~1725	Strong	C=O stretch (Aldehyde)
~1600, ~1495, ~1450	Medium to Weak	Aromatic C=C stretch
~760, ~700	Strong	Aromatic C-H bend (out-of- plane)

Note: IR spectra are often acquired using Attenuated Total Reflectance (ATR) on a neat liquid sample.[1]

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR Spectroscopy Protocol

- Sample Preparation: A solution of (S)-2-Phenylpropanal is prepared by dissolving approximately 10-20 mg of the compound in about 0.6 mL of deuterated chloroform (CDCl₃).
 The solution is transferred to a standard 5 mm NMR tube.
- Instrumentation: A high-resolution NMR spectrometer, such as a Varian CFT-20 or equivalent, is used.[1]
- Data Acquisition:
 - The spectrometer is tuned and the magnetic field is shimmed to achieve optimal resolution.



- A standard one-dimensional proton NMR spectrum is acquired.
- Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay of 1-2 seconds.
- Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm) or an internal standard such as tetramethylsilane (TMS, δ 0.00 ppm).

2.1.2. ¹³C NMR Spectroscopy Protocol

- Sample Preparation: The same sample prepared for ¹H NMR spectroscopy can be used.
- Instrumentation: A high-resolution NMR spectrometer equipped with a carbon probe is utilized.
- · Data Acquisition:
 - A proton-decoupled ¹³C NMR spectrum is acquired.
 - A wider spectral width is used to cover the full range of carbon chemical shifts (e.g., 0-220 ppm).
 - A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
- Data Processing: The FID is processed similarly to the ¹H NMR spectrum. Chemical shifts are referenced to the CDCl₃ solvent peak (δ 77.16 ppm).

Infrared (IR) Spectroscopy

2.2.1. Attenuated Total Reflectance (ATR)-IR Spectroscopy Protocol

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR
accessory, such as a Bruker Tensor 27 FT-IR, is used.[1] The ATR crystal (e.g., diamond or
zinc selenide) is cleaned with a suitable solvent (e.g., isopropanol) and allowed to dry
completely.



- Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded.
 This will be automatically subtracted from the sample spectrum.
- Sample Application: A small drop of neat (undiluted) **(S)-2-Phenylpropanal** is placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
- Data Acquisition: The spectrum is recorded, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio, over a standard mid-IR range (e.g., 4000-400 cm⁻¹).
- Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum. The spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹). After the measurement, the sample is carefully cleaned from the ATR crystal.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound like **(S)-2-Phenylpropanal**.

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References

- 1. 2-Phenylpropanal | C9H10O | CID 7146 PubChem [pubchem.ncbi.nlm.nih.gov]
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